Technical Guide: Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid
Technical Guide: Synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic Acid
[1]
Executive Summary & Target Molecule Profile
This technical guide details the synthesis of 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid (also known as 3-Fluoro-2-(benzyloxy)benzoic acid ).[1] This molecule serves as a critical fluorinated building block in medicinal chemistry, particularly in the development of soluble guanylate cyclase (sGC) stimulators and other cardiovascular therapeutic agents. The presence of the fluorine atom at the C3 position, adjacent to the benzyloxy group, imparts unique electronic properties and metabolic stability compared to non-fluorinated analogs.
Target Molecule Data
| Property | Detail |
| IUPAC Name | 3-Fluoro-2-(benzyloxy)benzoic acid |
| Common Name | 3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid |
| Molecular Formula | C₁₄H₁₁FO₃ |
| Molecular Weight | 246.23 g/mol |
| Key Functional Groups | Carboxylic Acid, Aryl Fluoride, Benzyl Ether |
| Core Scaffold | 3-Fluorosalicylic Acid |
Retrosynthetic Analysis
The most efficient retrosynthetic disconnection relies on the cleavage of the benzyl ether bond. This reveals 3-fluorosalicylic acid (3-fluoro-2-hydroxybenzoic acid) as the primary precursor.[1]
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Disconnection: O-Alkylation of the phenol.[1]
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Precursor: 3-Fluorosalicylic acid (CAS 341-27-5).[1]
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Reagent: Benzyl bromide (or Benzyl chloride).
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Challenge: Salicylic acids possess two nucleophilic sites: the phenolate oxygen and the carboxylate oxygen. Direct alkylation typically results in the formation of the benzyl ester-benzyl ether intermediate.[1] A subsequent hydrolysis step is required to isolate the free acid.
Figure 1: Retrosynthetic pathway showing the disconnection to 3-fluorosalicylic acid.
Route 1: The Standard Commercial Route
This route is preferred for laboratory and scale-up synthesis due to the commercial availability of 3-fluorosalicylic acid.[1]
Step 1: Global Benzylation (Esterification + Etherification)
Objective: Convert 3-fluorosalicylic acid to benzyl 3-fluoro-2-(benzyloxy)benzoate.[1] Mechanism: SN2 Nucleophilic Substitution.
Rationale: Direct selective alkylation of the phenol in the presence of a free carboxylic acid is difficult because the carboxylate is often more nucleophilic or equally reactive under basic conditions. It is operationally simpler to alkylate both sites using an excess of benzyl bromide and then selectively hydrolyze the ester.
Protocol:
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Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluorosalicylic acid (1.0 equiv).
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Solvent: Dissolve in anhydrous DMF (N,N-Dimethylformamide) or Acetone (0.5 M concentration). DMF is preferred for faster rates due to better solubility of the base.
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Base: Add Potassium Carbonate (K₂CO₃) (2.5 - 3.0 equiv). The excess base ensures deprotonation of both the phenol and the carboxylic acid.
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Reagent: Add Benzyl Bromide (2.2 - 2.5 equiv) dropwise at room temperature.
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Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor reaction progress via TLC or HPLC.
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Workup:
Step 2: Selective Hydrolysis (Saponification)
Objective: Hydrolyze the benzyl ester to the free carboxylic acid without cleaving the benzyl ether. Mechanism: Nucleophilic Acyl Substitution (Base-Catalyzed).[1]
Rationale: Benzyl esters are readily hydrolyzed by aqueous base.[1] The benzyl ether linkage is stable to basic hydrolysis, allowing for chemoselective deprotection of the carboxylic acid.
Protocol:
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Setup: Dissolve the crude benzyl 3-fluoro-2-(benzyloxy)benzoate in a mixture of THF/MeOH/Water (3:1:1 ratio).
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Reagent: Add Lithium Hydroxide (LiOH·H₂O) or Sodium Hydroxide (NaOH) (2.0 - 3.0 equiv).[1]
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Reaction: Stir at room temperature or mild heat (40°C) for 2–6 hours.
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Workup:
Yield Expectation: 75–85% over two steps.
Route 2: De Novo Synthesis (From 2-Fluorophenol)
If 3-fluorosalicylic acid is unavailable, it can be synthesized from 2-fluorophenol via the Kolbe-Schmitt Reaction .[1]
Step 1: Carboxylation of 2-Fluorophenol
Objective: Introduce a carboxyl group ortho to the hydroxyl group.[1] Mechanism: Electrophilic Aromatic Substitution via a phenoxide-CO₂ complex.[1]
Regioselectivity Logic:
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2-Fluorophenol: The fluorine is at position 2.[1][5][6][4] The hydroxyl is at position 1.
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Directing Effects: The hydroxyl group is a strong ortho/para director.[7] The fluorine is a weak deactivator but ortho/para directing.
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Sterics: The C2 position is blocked by Fluorine. The C6 position (ortho to OH) is open.
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Outcome: Carboxylation occurs primarily at C6 .[1]
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Numbering Shift: In the product, the carboxyl carbon becomes C1. The hydroxyl is at C2. The fluorine (originally at C2) is now at C3.
Protocol (Kolbe-Schmitt):
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Phenoxide Formation: Treat 2-fluorophenol with NaOH (1.0 equiv) to form sodium 2-fluorophenoxide.[1] Remove water completely (azeotropic distillation with toluene) to ensure anhydrous conditions.
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Carboxylation: Heat the dry phenoxide salt to 120–140°C under a high pressure of CO₂ (5–100 atm).
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Workup: Acidify with dilute H₂SO₄ to isolate 3-fluorosalicylic acid.
Figure 2: De Novo synthesis pathway starting from 2-fluorophenol.[1]
Critical Process Parameters (CPPs)
| Parameter | Recommendation | Impact on Quality |
| Stoichiometry (Step 1) | Use >2.2 eq. Benzyl Bromide | Ensures complete conversion of both phenol and acid. Under-alkylation leads to mixtures.[1] |
| Base Choice | K₂CO₃ (anhydrous) | Milder than NaH, safer, and effective for phenol alkylation. |
| Temperature (Step 1) | 60–80°C | Too high (>100°C) may cause decarboxylation of the salicylic acid core. |
| pH Control (Step 2) | Acidify to pH 2–3 | Essential to protonate the carboxylate. Do not go too low (pH <1) to avoid ether cleavage (though benzyl ethers are relatively acid-stable).[1] |
| Solvent (Step 1) | DMF | Preferred for rate. Acetone is a greener alternative but requires longer reaction times. |
References
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Duff Reaction & Salicylic Acid Derivatives
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Kolbe-Schmitt Reaction Mechanism
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Benzylation Protocols (General)
- Source: BenchChem Application Note. "Synthesis Protocol for 2-[(3-Fluorobenzyl)oxy]benzoic acid."
- Relevance: Describes the exact conditions (K₂CO₃, DMF, Alkyl Bromide)
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URL:[1]
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Commercial Availability & CAS Data
Sources
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- 5. EP0470669B1 - Herstellung von Fluorphenolen, Fluorhalophenolen, N-Azylfluoranilinen und N-Azylfluorhaloanilinen - Google Patents [patents.google.com]
- 6. Overcoming the Pregnane X Receptor Liability: Rational Design to Eliminate PXR-Mediated CYP Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Fluorophenols and (trifluoromethyl)phenols as substrates of site-selective metalation reactions: to protect or not to protect [infoscience.epfl.ch]
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